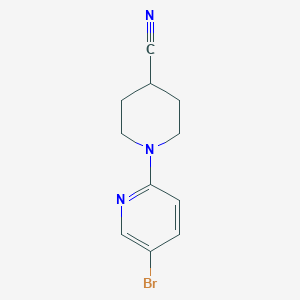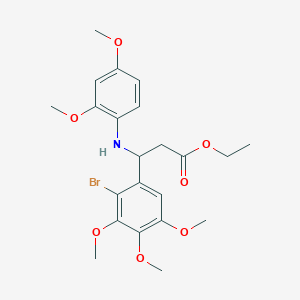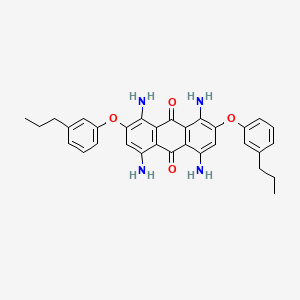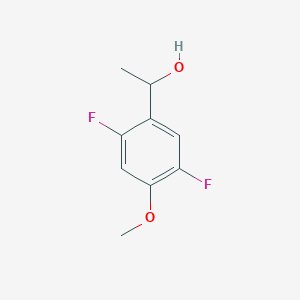
1-(2-Oxopropyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxopropyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a ketone group at the 2-position of the propyl side chain attached to the anthracene core. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-(2-Oxopropyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .
Industrial production methods for anthracene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
1-(2-Oxopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction results in alcohols .
Applications De Recherche Scientifique
1-(2-Oxopropyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and assays.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopropyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which is a key mechanism underlying its potential anticancer effects .
Comparaison Avec Des Composés Similaires
1-(2-Oxopropyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Anthraquinone: Similar in structure but lacks the propyl side chain. It is widely used in the production of dyes and as a precursor for other chemicals.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and as a fluorescent probe.
1,4-Dihydroxyanthraquinone: Used in the production of alizarin dye and has applications in biological staining.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .
Propriétés
Numéro CAS |
61994-46-5 |
|---|---|
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
1-(2-oxopropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H12O3/c1-10(18)9-11-5-4-8-14-15(11)17(20)13-7-3-2-6-12(13)16(14)19/h2-8H,9H2,1H3 |
Clé InChI |
JPDRAVYVMNMFAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
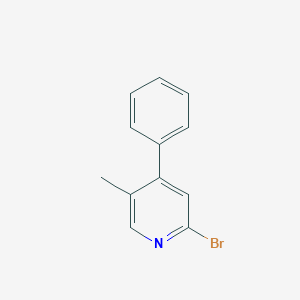

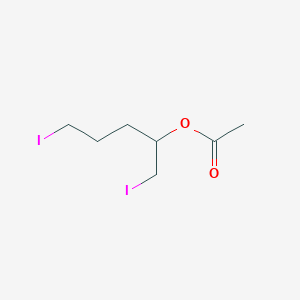
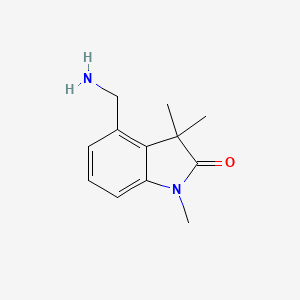
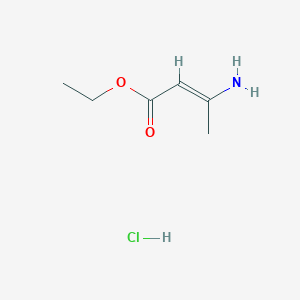

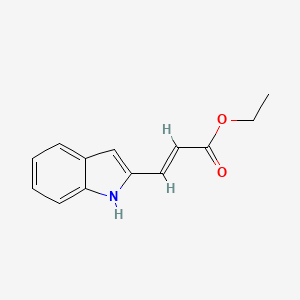
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
